5-nitro-2-(1H-pyrrol-1-yl)pyridine
Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of cdc7 kinase inhibitors, which are used as a novel cancer therapy . Therefore, it can be inferred that one of its potential targets could be the Cdc7 kinase.
Mode of Action
Given its use in the synthesis of cdc7 kinase inhibitors , it can be speculated that it may interact with its targets by inhibiting the function of the Cdc7 kinase, thereby affecting cell division and growth.
Biochemical Pathways
Considering its role in the synthesis of cdc7 kinase inhibitors , it can be inferred that it may affect pathways related to cell division and growth.
Result of Action
Given its use in the synthesis of cdc7 kinase inhibitors , it can be speculated that its action may result in the inhibition of cell division and growth, particularly in cancer cells.
Preparation Methods
The synthesis of WAY-634964 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods for WAY-634964 are not widely documented, but they generally involve large-scale synthesis techniques that ensure consistent quality and high yield .
Chemical Reactions Analysis
WAY-634964 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
WAY-634964 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug discovery
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
WAY-634964 can be compared with other similar compounds, such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-600: A potent inhibitor of the mammalian target of rapamycin (mTOR).
WAY-316606: A compound that inhibits the activity of sclerostin, a protein involved in bone metabolism
WAY-634964 is unique due to its specific molecular structure and the range of biochemical activities it exhibits. Its versatility in various scientific applications sets it apart from other similar compounds .
Properties
IUPAC Name |
5-nitro-2-pyrrol-1-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-4-9(10-7-8)11-5-1-2-6-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUKCVWCVBNWBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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